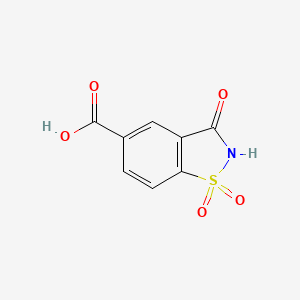
2-Fluoropyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoropyrimidin-5-amine is a chemical compound with the molecular formula C4H4FN3. It is a fluorinated derivative of pyrimidine, which is an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties .
准备方法
The synthesis of 2-Fluoropyrimidin-5-amine typically involves halogen replacement reactions and reduction processes. One common method includes the halogen replacement of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. This reaction produces 2-nitro-5-fluoropyridine, which is then reduced using a catalyst and a reducing agent like hydrogen to yield this compound . The reaction conditions are generally mild, making this method suitable for industrial-scale production .
化学反应分析
2-Fluoropyrimidin-5-amine undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen, and oxidizing agents. For instance, in substitution reactions, the fluorine atom can be replaced by other substituents under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-Fluoropyrimidin-5-amine is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor antagonists. The compound’s unique properties make it valuable in the study of enzyme mechanisms and drug interactions. Additionally, it is used in the synthesis of novel antibiotics and other therapeutic agents .
作用机制
The mechanism of action of 2-Fluoropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of bacterial growth .
相似化合物的比较
2-Fluoropyrimidin-5-amine can be compared to other fluorinated pyrimidines, such as 5-Fluoropyrimidin-2-amine and 5-Fluorouracil. While all these compounds share a common pyrimidine core, their specific substitutions and resulting properties differ. For example, 5-Fluorouracil is widely used as an anti-cancer agent due to its ability to inhibit thymidylate synthase, whereas this compound is more commonly used in research settings for its role in enzyme inhibition and receptor antagonism .
属性
IUPAC Name |
2-fluoropyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQRIXAJNVYZEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480848 |
Source


|
| Record name | 2-Fluoropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-95-5 |
Source


|
| Record name | 2-Fluoropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)





